Regiochemical Differentiation: 5,5-Dimethylhexan-2-amine vs. 5,5-Dimethylhexan-1-amine (CAS 60996-53-4)
The amine position differentiates the target compound from its closest regioisomer, 5,5-dimethylhexan-1-amine. In the target compound, the amine is located at C2, generating a chiral center; in the 1-amine isomer, the amine is at the terminal C1 position, which is achiral. This structural distinction is captured by the computed molecular complexity index: 71.1 for the target compound versus lower values for linear or terminally substituted analogs . Additionally, the topological polar surface area (tPSA) of 26 Ų for the target compound reflects the sterically encumbered amine environment, which differs from the more exposed primary amine in the 1-amine isomer and may influence membrane permeability, solubility, and derivatization kinetics .
| Evidence Dimension | Amine position and resulting stereochemical/steric features |
|---|---|
| Target Compound Data | Amine at C2; chiral center present; tPSA = 26 Ų; Complexity = 71.1; Rotatable bonds = 3 |
| Comparator Or Baseline | 5,5-Dimethylhexan-1-amine (CAS 60996-53-4): Amine at C1; achiral; tPSA and complexity unreported but structurally distinct |
| Quantified Difference | Presence vs. absence of stereocenter; tPSA and complexity values computationally distinct (target compound values sourced from PubChem-deposited data) |
| Conditions | Computed physicochemical properties from PubChem (deposited data); experimental verification not located in peer-reviewed literature |
Why This Matters
The presence of a stereocenter at C2 is a binary, non-negotiable structural feature for applications requiring chiral induction, asymmetric synthesis, or diastereomeric resolution; the 1-amine regioisomer cannot serve as a chiral building block.
